molecular formula C12H14O4 B8275049 5-(4-Hydroxy-benzyl)-2,2-dimethyl-(1,3]dioxolan-4-one

5-(4-Hydroxy-benzyl)-2,2-dimethyl-(1,3]dioxolan-4-one

Cat. No. B8275049
M. Wt: 222.24 g/mol
InChI Key: LFPXZNWRICVONN-UHFFFAOYSA-N
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Patent
US07544812B2

Procedure details

A mixture of 5-(4-benzyloxy-benzyl)-2,2-dimethyl-[1,3]dioxolan-4-one (1.0 g, 3.20 mmol) and 10% Pd/C (0.75 g) in EtOAc (40 mL) was purged with N2 then H2 and then stirred under a H2 balloon atmosphere for 3 h at room temperature. Upon reaction completion, Na2SO4 was added and the mixture filtered through hyflo. The solvent was removed in vacuo to afford 0.747 g (100%) 5-(4-hydroxy-benzyl)-2,2-dimethyl-[1,3]dioxolan-4-one. 1H NMR (500 MHz, CDCl3) δ 7.11 (d, 2H, J=8.31 Hz), 6.76 (d, 2H, J=8.31 Hz), 4.92 (bs, 1H), 4.61 (dd, 1H, J=6.36 Hz, J=4.40 Hz), 3.11 (dd, 1H, J=14.67 Hz, J=4.40 Hz), 2.98 (dd, 1H, J=14.67 Hz, J=4.40 Hz), 1.50 (s, 3H), 1.36 (s, 3H); MS (ES−) Calc'd for C12H13O4 (M−1) 221. Found m/z 221 (100%).
Name
5-(4-benzyloxy-benzyl)-2,2-dimethyl-[1,3]dioxolan-4-one
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.75 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:23]=[CH:22][C:12]([CH2:13][CH:14]2[O:18][C:17]([CH3:20])([CH3:19])[O:16][C:15]2=[O:21])=[CH:11][CH:10]=1)C1C=CC=CC=1>CCOC(C)=O.[Pd]>[OH:8][C:9]1[CH:23]=[CH:22][C:12]([CH2:13][CH:14]2[O:18][C:17]([CH3:20])([CH3:19])[O:16][C:15]2=[O:21])=[CH:11][CH:10]=1

Inputs

Step One
Name
5-(4-benzyloxy-benzyl)-2,2-dimethyl-[1,3]dioxolan-4-one
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CC2C(OC(O2)(C)C)=O)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.75 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
H2 and then stirred under a H2 balloon atmosphere for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with N2
CUSTOM
Type
CUSTOM
Details
Upon reaction completion, Na2SO4
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the mixture filtered through hyflo
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC=C(CC2C(OC(O2)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.747 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 105%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07544812B2

Procedure details

A mixture of 5-(4-benzyloxy-benzyl)-2,2-dimethyl-[1,3]dioxolan-4-one (1.0 g, 3.20 mmol) and 10% Pd/C (0.75 g) in EtOAc (40 mL) was purged with N2 then H2 and then stirred under a H2 balloon atmosphere for 3 h at room temperature. Upon reaction completion, Na2SO4 was added and the mixture filtered through hyflo. The solvent was removed in vacuo to afford 0.747 g (100%) 5-(4-hydroxy-benzyl)-2,2-dimethyl-[1,3]dioxolan-4-one. 1H NMR (500 MHz, CDCl3) δ 7.11 (d, 2H, J=8.31 Hz), 6.76 (d, 2H, J=8.31 Hz), 4.92 (bs, 1H), 4.61 (dd, 1H, J=6.36 Hz, J=4.40 Hz), 3.11 (dd, 1H, J=14.67 Hz, J=4.40 Hz), 2.98 (dd, 1H, J=14.67 Hz, J=4.40 Hz), 1.50 (s, 3H), 1.36 (s, 3H); MS (ES−) Calc'd for C12H13O4 (M−1) 221. Found m/z 221 (100%).
Name
5-(4-benzyloxy-benzyl)-2,2-dimethyl-[1,3]dioxolan-4-one
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.75 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:23]=[CH:22][C:12]([CH2:13][CH:14]2[O:18][C:17]([CH3:20])([CH3:19])[O:16][C:15]2=[O:21])=[CH:11][CH:10]=1)C1C=CC=CC=1>CCOC(C)=O.[Pd]>[OH:8][C:9]1[CH:23]=[CH:22][C:12]([CH2:13][CH:14]2[O:18][C:17]([CH3:20])([CH3:19])[O:16][C:15]2=[O:21])=[CH:11][CH:10]=1

Inputs

Step One
Name
5-(4-benzyloxy-benzyl)-2,2-dimethyl-[1,3]dioxolan-4-one
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CC2C(OC(O2)(C)C)=O)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.75 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
H2 and then stirred under a H2 balloon atmosphere for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with N2
CUSTOM
Type
CUSTOM
Details
Upon reaction completion, Na2SO4
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the mixture filtered through hyflo
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=CC=C(CC2C(OC(O2)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.747 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 105%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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